2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
Description
This compound is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3, two oxo groups at positions 2 and 4, and an acetamide side chain linked to a 3-fluorophenyl moiety. The pyrido[3,2-d]pyrimidine core is a bicyclic heteroaromatic system that serves as a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C22H16ClFN4O3 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChI Key |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Major Products: The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines and their derivatives
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons are drawn from compounds sharing core heterocycles, substituents, or biological targets. Key analogs are analyzed below.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The pyrido[3,2-d]pyrimidine core (target compound) differs from pyrimido[4,5-d]pyrimidin () and pyrazolo[3,4-d]pyrimidine () in ring fusion and electronic properties. Pyrido cores often exhibit planar geometry, favoring intercalation or ATP-binding pocket interactions in kinases, whereas pyrazolo derivatives may adopt non-planar conformations suited for allosteric modulation .
However, excessive halogenation may reduce solubility, as seen in ’s chromenone derivatives (m.p. 302–304°C) . Fluorophenyl Moieties: The 3-fluorophenyl group in the target compound and ’s chromenone derivatives may engage in C-F⋯H-N hydrogen bonding or dipole interactions with kinase hinge regions, a feature critical for selectivity .
Biological Activity: Kinase inhibition is a common theme among pyrido/pyrimido/pyrazolo derivatives. For example, pyrimido[4,5-d]pyrimidins () inhibit EGFR with IC₅₀ values <100 nM, while pyrazolo[3,4-d]pyrimidines () target PI3K/mTOR pathways .
Research Findings and Data Gaps
Table 2: Hypothetical Pharmacokinetic Comparison
- Critical Gaps : Experimental data for the target compound (e.g., IC₅₀, toxicity) are absent. Structural analogs suggest kinase inhibition, but core-specific variations (e.g., pyrido vs. pyrimido) could alter target profiles.
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H16ClN4O3
- Molecular Weight : Approximately 448.9 g/mol
- Core Structure : The compound features a pyrido[3,2-d]pyrimidine core with various functional groups that enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrido[3,2-d]pyrimidine Core : Involves cyclization reactions using appropriate precursors.
- Functionalization : The introduction of the chlorobenzyl and fluorophenyl groups through substitution reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Shows activity against Candida albicans.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in various biochemical pathways:
- Tyrosine Kinases : Inhibition leads to altered cell signaling pathways critical for growth and proliferation.
- Phosphatidylinositol-3 Kinase (PI3K) : Impacts metabolic pathways associated with cancer cell survival.
Cellular Effects
The compound influences several cellular processes:
- Cell Proliferation : Modulates growth rates of cancer cells.
- Apoptosis : Induces programmed cell death in malignant cells.
- Differentiation : Alters differentiation pathways in stem cells.
The mechanism by which this compound exerts its biological effects is primarily through interactions with key molecular targets:
- Inhibition of ERK Pathway : Affects downstream signaling responsible for cell division and survival.
- mTOR Pathway Modulation : Influences nutrient sensing and cellular growth.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed inhibition of tyrosine kinases leading to reduced cancer cell viability. |
| Study 3 | Highlighted modulation of apoptosis in leukemia cells through ERK pathway inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
